2-Cyano-2,2-dimethylethane-1-sulfonamide
Overview
Description
2-Cyano-2,2-dimethylethane-1-sulfonamide is a chemical compound with the molecular formula C5H10N2O2S and a molecular weight of 162.21 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Scientific Research Applications
2-Cyano-2,2-dimethylethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Preparation Methods
The synthesis of 2-Cyano-2,2-dimethylethane-1-sulfonamide typically involves the reaction of 2-cyano-2-methylpropane with sulfonamide under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-Cyano-2,2-dimethylethane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the cyano group or the sulfonamide group is replaced by other functional groups.
Common reagents used in these reactions include acids, bases, and other organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 2-Cyano-2,2-dimethylethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The cyano group and the sulfonamide group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
2-Cyano-2,2-dimethylethane-1-sulfonamide can be compared with other similar compounds such as:
2-Cyano-2-methylpropane-1-sulfonamide: Similar structure but different reactivity due to the presence of different substituents.
2-Cyano-2,2-dimethylpropane-1-sulfonamide: Another similar compound with slight variations in its chemical properties.
The uniqueness of this compound lies in its specific combination of the cyano and sulfonamide groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-cyano-2-methylpropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-5(2,3-6)4-10(7,8)9/h4H2,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOWZIDNYBPKPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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